4-Cyanocinnamic acid

Descripción general

Descripción

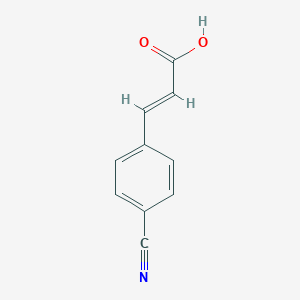

4-Cyanocinnamic acid (CAS: 16642-94-7 or 18664-39-6) is a cinnamic acid derivative with the molecular formula C₁₀H₇NO₂ and a molecular weight of 173.17 g/mol . Structurally, it consists of a cinnamic acid backbone substituted with a cyano group (-CN) at the para position of the phenyl ring. It appears as a white to light brown crystalline powder and is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals . Its physicochemical properties include a melting point of 245–248°C and a boiling point of 380.4°C at standard pressure .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La mifepristona se sintetiza a través de un proceso de varios pasos que involucra varias reacciones químicas. La síntesis comienza con la preparación de la estructura esteroidea principal, seguida de la introducción de grupos funcionales necesarios para su actividad biológica. Los pasos clave incluyen:

- Formación del núcleo esteroideo.

- Introducción del grupo dimetilaminofenilo.

- Adición del grupo propinilo en la posición 17 .

Métodos de Producción Industrial: La producción industrial de mifepristona implica la síntesis química a gran escala bajo condiciones controladas para garantizar una alta pureza y rendimiento. El proceso incluye:

- Uso de reactores de alta presión para pasos específicos.

- Purificación mediante cristalización y cromatografía.

- Medidas de control de calidad para garantizar la coherencia y la seguridad .

Análisis De Reacciones Químicas

Tipos de Reacciones: La mifepristona experimenta varias reacciones químicas, que incluyen:

Oxidación: Conversión de grupos hidroxilo a cetonas.

Reducción: Reducción de cetonas a grupos hidroxilo.

Sustitución: Introducción de grupos funcionales como dimetilaminofenilo y propinilo.

Reactivos y Condiciones Comunes:

Oxidación: Uso de agentes oxidantes como el trióxido de cromo.

Reducción: Uso de agentes reductores como el hidruro de litio y aluminio.

Sustitución: Uso de reactivos como dimetilamina y propino en condiciones específicas.

Principales Productos Formados:

Oxidación: Formación de cetonas.

Reducción: Formación de derivados hidroxilados.

Sustitución: Formación de derivados esteroideos funcionalizados.

Aplicaciones Científicas De Investigación

Anticancer Research

Recent studies have highlighted the potential of 4-cyanocinnamic acid derivatives as anticancer agents. For instance, novel silyl cyanocinnamic acid derivatives have been synthesized and evaluated for their effectiveness against cancer cell proliferation. In vitro studies showed that these derivatives exhibited significantly improved inhibition of cancer cell proliferation compared to traditional compounds like cyano-hydroxycinnamic acid (CHC). The lead compounds demonstrated IC50 values ranging from 6 to 93 µM, whereas CHC had values between 1100 and 5300 µM, indicating a substantial increase in potency .

Key Findings:

- Mechanism of Action : The derivatives act as monocarboxylate transporter (MCT) inhibitors, affecting glycolysis and mitochondrial metabolism in cancer cells.

- In Vivo Efficacy : In vivo studies using colorectal cancer xenograft models demonstrated that these compounds were well-tolerated and effective in reducing tumor growth .

Mass Spectrometry Applications

This compound is also utilized as a matrix in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). It serves as a crucial component for analyzing biomolecules, particularly proteins and peptides.

Advantages of Using CCA:

- Improved Sensitivity : Compared to traditional matrices like α-cyano-4-hydroxycinnamic acid (CHCA), CCA provides better ionization efficiency and sensitivity, especially at low concentrations.

- Cleaner Backgrounds : Studies indicate that CCA results in cleaner mass spectra with fewer low-mass artifacts, enhancing the accuracy of protein identification .

Case Studies:

- A comparative analysis showed that using CCA yielded better sequence coverage for tryptic digests of proteins at femtomolar levels compared to CHCA, making it a valuable tool in proteomics .

Material Sciences

In material sciences, this compound has potential applications due to its chemical structure which allows for modifications leading to new materials with desirable properties.

Applications Include:

- Synthesis of Advanced Materials : Derivatives of this compound are being explored for their ability to form polymers and other materials with specific functionalities.

- Chemical Sensors : The compound's reactivity can be harnessed for developing sensors that detect various analytes based on changes in fluorescence or conductivity.

Data Summary Table

Mecanismo De Acción

La mifepristona ejerce sus efectos bloqueando el receptor de progesterona, evitando que la hormona se una y ejerza sus efectos. Esto lleva a la descomposición del revestimiento uterino y la interrupción del embarazo. Además, la mifepristona tiene propiedades antiglucocorticoides, lo que la hace útil en el tratamiento del síndrome de Cushing .

Compuestos Similares:

Mifeprex: Otra marca de mifepristona utilizada para propósitos similares.

Korlym: Utilizado para el tratamiento del síndrome de Cushing.

Comparación: La mifepristona es única debido a su formulación y dosificación específicas, lo que la hace altamente efectiva para la interrupción médica del embarazo. En comparación con otros compuestos, la mifepristona tiene un perfil de seguridad bien establecido y se utiliza ampliamente en la práctica clínica .

Comparación Con Compuestos Similares

4-Cyanocinnamic acid belongs to a broader class of cinnamic acid derivatives, many of which are utilized in proteomics, antimicrobial research, and material science. Below is a detailed comparison with structurally and functionally related compounds:

MALDI-TOF Matrices

α-Cyano-4-hydroxycinnamic acid (CHCA, CAS: 28166-41-8)

- Structure: Contains a hydroxyl (-OH) group at the para position and a cyano (-CN) group at the α-position.

- Performance : CHCA is the "gold standard" matrix for peptide analysis in MALDI-TOF mass spectrometry. However, it exhibits a strong bias toward arginine-containing peptides and induces fragmentation in labile peptides (e.g., phosphopeptides) due to its high laser energy absorption .

- Comparison: Sensitivity: 4-Chloro-α-cyanocinnamic acid (ClCCA), a chloro-substituted analog, demonstrates 10-fold higher sensitivity for labile peptides compared to CHCA . Fragmentation: ClCCA’s "cooler" desorption properties reduce fragmentation, preserving intact peptide ions in MS mode . Sequence Coverage: ClCCA provides superior sequence coverage at low digest levels due to reduced arginine bias .

Sinapinic Acid (3,5-Dimethoxy-4-hydroxycinnamic acid, CAS: 530-59-6)

- Structure : Methoxy (-OCH₃) groups at the 3,5-positions and a hydroxyl (-OH) group at the para position.

- Performance: Preferred for high-mass proteins (>10 kDa) due to efficient desorption . Unlike this compound derivatives, sinapinic acid is less effective for small peptides but excels in intact protein analysis .

Halogen-Substituted Derivatives

4-Fluorocinnamic Acid (CAS: 459-32-5)

- Structure : Fluorine substituent at the para position.

- Properties: Lower molecular weight (166.15 g/mol) and distinct electronic effects due to fluorine’s electronegativity. Used in antimicrobial studies but lacks the cyano group critical for MALDI applications .

3,4-Dichlorocinnamic Acid (CAS: 2058-57-7)

- Structure : Chlorine atoms at the 3,4-positions.

- Toxicity: Classified as hazardous (H302, H315, H319) due to irritant properties .

Methoxy and Hydroxy Derivatives

3,4-Dihydroxyhydrocinnamic Acid

- Structure : Two hydroxyl groups on the phenyl ring.

- Applications: Antioxidant properties are well-documented, but it lacks the cyano group’s electron-withdrawing effects, limiting its utility in MALDI .

Key Research Findings

Actividad Biológica

4-Cyanocinnamic acid, a derivative of cinnamic acid, has garnered attention in recent years for its diverse biological activities, particularly in the fields of cancer research and metabolic regulation. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative efficacy with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group () at the fourth position of the cinnamic acid structure. This modification enhances its biological activity compared to other cinnamic acid derivatives. The general structure can be represented as follows:

Monocarboxylate Transporter Inhibition

Recent research has highlighted the role of this compound as an inhibitor of monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, which are crucial in cancer metabolism. Elevated expression of these transporters is often associated with poor prognosis in various cancers. Studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on MCT1 and MCT4, leading to reduced lactate transport and altered metabolic pathways in cancer cells .

Anticancer Properties

In vitro studies have shown that this compound derivatives can inhibit cancer cell proliferation effectively. For instance, novel silyl cyanocinnamic acid derivatives were found to have enhanced anticancer properties when compared to traditional inhibitors like α-cyano-4-hydroxycinnamic acid (CHC). The lead compounds exhibited IC50 values in the nanomolar range for MCT inhibition, significantly outperforming CHC which had an IC50 greater than 150 μM .

Comparative Efficacy

The following table summarizes the IC50 values for various cyanocinnamic acid derivatives against MCT1 and MCT4:

| Compound | MCT1 IC50 (nM) | MCT4 IC50 (nM) |

|---|---|---|

| This compound (CHC) | >150,000 | Not reported |

| Silyl Derivative 2a | 408 | Not reported |

| Silyl Derivative 2b | 97 | Not reported |

| N,N-Dialkyl Cyanocinnamic Acid 9 | 8-48 | 11-85 |

In Vivo Studies

In vivo studies using xenograft models have confirmed the anticancer efficacy of these compounds. For example, treatment with a specific silyl derivative resulted in a tumor growth inhibition rate of approximately 58% compared to control groups . Additionally, pharmacokinetic analyses indicated rapid elimination of these compounds from systemic circulation, emphasizing the need for optimized formulations to enhance bioavailability .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound derivatives:

- Colorectal Cancer Model : In a study involving WiDr colorectal cancer xenografts, treatment with a potent MCT inhibitor derived from cyanocinnamic acid resulted in significant tumor size reduction compared to untreated controls .

- Triple-Negative Breast Cancer : Another study demonstrated that a dual inhibitor targeting both MCT1 and MCT4 led to substantial reductions in tumor volume in MDA-MB-231 models, highlighting its potential for treating aggressive breast cancers .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-cyanocinnamic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Knoevenagel condensation between 4-cyanobenzaldehyde and malonic acid, using pyridine or piperidine as catalysts in ethanol or acetic acid solvents. Yield optimization requires precise control of temperature (80–100°C) and reaction time (4–6 hours). Purification via recrystallization (e.g., using ethanol/water mixtures) is critical to remove unreacted starting materials. Characterization by melting point analysis and HPLC can confirm purity . For novel derivatives, computational tools like ChemDraw and databases (Reaxys, SciFinder) aid in predicting reaction feasibility .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR should show a trans-alkene proton coupling (J = 16 Hz) at δ 6.4–7.0 ppm and aromatic protons at δ 7.6–8.2 ppm. The carboxylic acid proton appears as a broad peak at δ 12–13 ppm .

- IR : Key peaks include the nitrile stretch (~2220 cm⁻¹), carboxylic acid O–H (~2500–3000 cm⁻¹), and conjugated C=O (~1680 cm⁻¹) .

- X-ray crystallography : Confirms the trans-configuration (E-isomer) and planar geometry of the cinnamic acid backbone .

- Reference databases : Cross-validate spectral data with NIST Chemistry WebBook or peer-reviewed literature .

Q. What are the standard protocols for assessing the solubility and stability of this compound in different solvents?

- Methodological Answer :

- Solubility : Perform gravimetric analysis by dissolving known masses in solvents (e.g., DMSO, ethanol, aqueous buffers) under controlled pH and temperature. Use UV-Vis spectroscopy to quantify saturation points.

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the nitrile group, requiring pH-adjusted storage .

Advanced Research Questions

Q. How can researchers design experiments to investigate the photophysical properties of this compound for optoelectronic applications?

- Methodological Answer :

- UV-Vis/fluorescence spectroscopy : Measure absorbance/emission spectra in varying solvents to study solvatochromism. Correlate with DFT calculations (e.g., Gaussian software) to model excited-state behavior.

- Quantum yield : Use integrating sphere setups with reference standards (e.g., quinine sulfate).

- Photostability : Exclude samples to UV light (e.g., 365 nm) and track degradation via HPLC-MS to identify byproducts .

Q. What statistical approaches are recommended for resolving contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple studies using tools like RevMan or R’s metafor package. Assess heterogeneity via I² statistics.

- Sensitivity analysis : Control for variables like assay type (e.g., enzyme inhibition vs. cell viability) or isomer purity (cis/trans ratios).

- Error modeling : Apply ANOVA to compare inter-lab variability or Bayesian regression to account for publication bias .

Q. How should researchers optimize experimental protocols for studying this compound’s role as a MALDI matrix in mass spectrometry?

- Methodological Answer :

- Matrix preparation : Test solvent mixtures (e.g., acetonitrile/water with 0.1% TFA) and matrix-to-analyte ratios (1:1 to 10:1).

- Laser energy calibration : Use a thresholding approach to minimize fragmentation.

- Data validation : Compare signal reproducibility across replicates and against alternative matrices (e.g., α-cyano-4-hydroxycinnamic acid) .

Q. What strategies mitigate challenges in correlating computational modeling results with experimental data for this compound’s reactivity?

- Methodological Answer :

- Multi-scale modeling : Combine DFT (for electronic properties) and MD simulations (solvent interactions) using software like GROMACS or Amber.

- Experimental validation : Perform kinetic studies (e.g., stopped-flow spectroscopy) to compare activation energies with computed transition states.

- Uncertainty quantification : Use Monte Carlo methods to propagate errors from computational approximations .

Q. Data Presentation and Contradiction Analysis

Q. How should researchers present conflicting crystallographic data on this compound polymorphs?

- Methodological Answer :

- Tabulate polymorph properties : Include lattice parameters, space groups, and hydrogen-bonding motifs (see example table below).

- Thermal analysis : Supplement with DSC/TGA data to correlate stability with crystal packing.

- Contextualize discrepancies : Discuss synthesis conditions (e.g., cooling rates, solvent polarity) that favor specific polymorphs .

| Polymorph | Space Group | Melting Point (°C) | Hydrogen Bonds |

|---|---|---|---|

| Form I | P2₁/c | 210–212 | Carboxylic acid dimers |

| Form II | C2/c | 205–207 | Chain-like via nitrile groups |

Q. What frameworks guide the integration of this compound’s physicochemical data into predictive QSAR models?

- Methodological Answer :

- Descriptor selection : Include logP, molar refractivity, and Hammett constants (σ) for the nitrile substituent.

- Validation : Use leave-one-out cross-validation and external test sets from public repositories (e.g., ChEMBL).

- Interpretability : Apply SHAP (SHapley Additive exPlanations) to highlight critical descriptors in model outputs .

Q. Key Resources

Propiedades

IUPAC Name |

(E)-3-(4-cyanophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVZQKYCNGNRBV-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801277921 | |

| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16642-94-7, 18664-39-6 | |

| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16642-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18664-39-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cyanocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(4-cyanophenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.